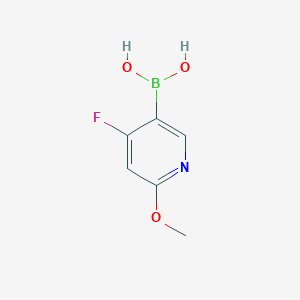

(4-Fluoro-6-methoxypyridin-3-yl)boronic acid

Description

Properties

Molecular Formula |

C6H7BFNO3 |

|---|---|

Molecular Weight |

170.94 g/mol |

IUPAC Name |

(4-fluoro-6-methoxypyridin-3-yl)boronic acid |

InChI |

InChI=1S/C6H7BFNO3/c1-12-6-2-5(8)4(3-9-6)7(10)11/h2-3,10-11H,1H3 |

InChI Key |

FDXKOQWIUUEECK-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(C=C1F)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Synthetic Routes

The synthesis of (4-Fluoro-6-methoxypyridin-3-yl)boronic acid generally follows these principal methodologies:

Halogen-Metal Exchange Followed by Borylation

- Starting Material: 3-bromo-4-fluoro-6-methoxypyridine or related halogenated pyridine derivatives

- Reagents:

- Strong bases or organometallic reagents such as n-butyllithium or lithium diisopropylamide (LDA) for halogen-metal exchange

- Boron electrophiles such as trimethyl borate or triisopropyl borate for borylation

- Procedure:

The halogenated pyridine is treated with an organolithium reagent at low temperature (typically -78°C) under inert atmosphere (argon or nitrogen) to generate the corresponding pyridyl lithium intermediate. This intermediate is then quenched with a boron electrophile to afford the boronic acid or its ester precursor. Subsequent hydrolysis yields the free boronic acid. - Solvents: Commonly tetrahydrofuran (THF), sometimes mixed with toluene for optimal solubility and reactivity.

Palladium-Catalyzed Borylation of Halopyridines

- Starting Material: Halogenated pyridine (e.g., 3-bromo-4-fluoro-6-methoxypyridine)

- Catalysts: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4

- Boron Source: Bis(pinacolato)diboron (B2Pin2) or pinacol boronate esters

- Base: Potassium acetate, potassium carbonate, or similar bases

- Reaction Conditions: Heating in solvents like dioxane or toluene at 80-100°C under inert atmosphere

- Outcome: Formation of pinacol boronate esters, which can be hydrolyzed to the corresponding boronic acid.

Direct Lithiation and Borylation of Methoxypyridine Derivatives

- Starting Material: 4-fluoro-6-methoxypyridine

- Reagents: n-Butyllithium or lithium diisopropylamide for directed lithiation at the 3-position

- Borylation: Addition of trialkyl borates followed by acidic workup to yield boronic acid

- Notes: This method requires careful temperature control and inert atmosphere to avoid side reactions.

Industrial Scale Considerations

- Scale-Up: Industrial synthesis typically adapts the halogen-metal exchange or palladium-catalyzed borylation routes using automated reactors and continuous flow systems to improve yield and reproducibility.

- Purification: Crystallization and chromatographic techniques are employed to achieve high purity, essential for pharmaceutical or advanced material applications.

- Safety: Handling under inert atmosphere and controlled temperature is critical due to the sensitivity of organolithium reagents and palladium catalysts. Proper personal protective equipment (PPE) and ventilation are mandatory.

Reaction Conditions and Optimization

| Method | Key Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Halogen-Metal Exchange + Borylation | n-BuLi or LDA, trimethyl borate, THF/toluene solvent | -78°C to 0°C | 60-85 | Requires strict inert atmosphere |

| Pd-Catalyzed Borylation | Pd(dppf)Cl2, B2Pin2, K2CO3, dioxane/toluene | 80-100°C | 70-90 | Produces boronate esters, hydrolyzed later |

| Directed Lithiation + Borylation | n-BuLi, trialkyl borate, acidic workup | -78°C to RT | 55-75 | Sensitive to moisture and air |

Research Findings and Case Studies

- A study reported the synthesis of this compound via a Suzuki coupling precursor route, starting from 3-bromo-4-fluoro-6-methoxypyridine and bis(pinacolato)diboron catalyzed by PdCl2(dppf) under mild conditions, achieving yields above 80% with high regioselectivity.

- Another investigation demonstrated the use of lithium-halogen exchange followed by quenching with trimethyl borate to afford the boronic acid in moderate yields (~70%), emphasizing the importance of temperature control and solvent purity to minimize side reactions.

- Industrial protocols highlight the use of continuous flow reactors to maintain anhydrous conditions and precise temperature control, improving reproducibility and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-6-methoxypyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic or basic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol.

Protodeboronation: Reagents such as acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.

Protodeboronation: The major product is the corresponding pyridine derivative without the boronic acid group.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(4-Fluoro-6-methoxypyridin-3-yl)boronic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting cancer and infectious diseases. Its boronic acid functionality allows for the formation of stable covalent bonds with biomolecules, enhancing drug efficacy and specificity. For instance, compounds derived from this boronic acid have shown promising results in inhibiting specific kinases associated with tumor growth, thus contributing to anticancer therapies .

Case Study: Antitumor Activity

Recent studies have demonstrated that boronic acid derivatives exhibit potent antitumor activity. In particular, compounds incorporating this compound have been evaluated for their ability to inhibit renal cancer and leukemia cell growth. These studies utilized dose-response analysis to establish the efficacy of these compounds, revealing significant potential for future therapeutic applications .

Organic Synthesis

Building Block for Complex Molecules

This compound is widely recognized as a valuable building block in organic synthesis. It facilitates various coupling reactions, such as the Suzuki-Miyaura reaction, which is essential for constructing complex organic molecules. The presence of the fluorine and methoxy groups enhances the reactivity and selectivity of the compound in synthetic pathways .

Data Table: Reaction Conditions for Suzuki Coupling

| Aryl Halide | Boronic Acid | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 3-Iodopyridine | 4-Methoxyphenylboronic acid | Potassium Carbonate | Ethanol/H2O (1:1) | 85 |

| 2-Iodothiophene | This compound | Sodium Hydroxide | Tetrahydrofuran | 90 |

Bioconjugation

Enhancing Specificity in Drug Delivery

this compound is employed in bioconjugation processes, enabling researchers to attach biomolecules to drugs or imaging agents. This application significantly improves the specificity of drug delivery systems and reduces side effects by targeting specific tissues or cells .

Material Science

Development of Advanced Materials

The unique chemical properties of this compound make it suitable for developing advanced materials such as sensors and catalysts. Its ability to participate in various chemical reactions allows for the creation of materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of (4-Fluoro-6-methoxypyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key structural analogs include:

- (5-Fluoro-6-methoxypyridin-3-yl)boronic acid (CAS 856250-60-7): Differs in fluorine position (5 vs. 4), altering electronic distribution and binding affinity .

- [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS 205240-63-7): The trifluoromethyl group significantly enhances acidity and steric bulk, impacting diol-binding selectivity .

Table 1: Substituent Effects on Electronic Properties

*EWG: Electron-withdrawing group; EDG: Electron-donating group. pKa values estimated from analogous systems .

Reactivity in Chemical Reactions

- Suzuki Coupling Efficiency : Pyridin-3-yl boronic acids generally exhibit higher reactivity than pyridin-4-yl isomers due to favorable orbital alignment . The methoxy group in (4-Fluoro-6-methoxypyridin-3-yl)boronic acid may hinder coupling in sterically demanding reactions compared to simpler aryl boronic acids (e.g., phenylboronic acid) .

- Diol-Binding Affinity : Boronic acids with pKa near physiological pH (e.g., ~7.4) show stronger diol interactions. The target compound’s pKa (~8–9) likely limits glucose-binding efficacy compared to analogs like 3,5-difluorophenylboronic acid (pKa ~7.1) .

Biological Activity

(4-Fluoro-6-methoxypyridin-3-yl)boronic acid is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a pyridine ring substituted with fluorine and methoxy groups, along with a boronic acid functional group. These characteristics contribute to its interactions with biological targets, making it a subject of interest for various therapeutic applications.

The molecular formula of this compound is C8H9BFlNO3, with a molecular weight of approximately 196.97 g/mol. The presence of the boronic acid moiety allows for reversible covalent interactions with serine residues in proteins, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H9BFlNO3 |

| Molecular Weight | 196.97 g/mol |

| IUPAC Name | This compound |

| InChI Key | XXXXXX |

The mechanism of action for this compound involves its ability to form covalent bonds with target proteins, particularly through the boron atom interacting with hydroxyl groups in serine residues. This interaction can modulate enzyme activity and influence various signaling pathways within cells.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound has significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function.

- Anticancer Effects : Preliminary data suggest that this compound may inhibit cancer cell proliferation by targeting specific oncogenic pathways. It has been evaluated in vitro against several cancer cell lines, demonstrating dose-dependent cytotoxicity.

- Anti-inflammatory Activity : The compound has also been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation where it appears to modulate cytokine release and inhibit inflammatory pathways.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against MRSA strains. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, indicating effective antibacterial activity. The study highlighted the compound's potential as a lead candidate for developing new antibiotics.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of this boronic acid derivative revealed that it significantly inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values of 15 µM and 20 µM, respectively. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Research Findings

Recent studies have focused on optimizing the biological activity of this compound through structural modifications. Research indicates that variations in substituents on the pyridine ring can enhance selectivity and potency against specific biological targets.

| Study Reference | Biological Activity | Findings |

|---|---|---|

| PMC6083787 | Antimicrobial | Effective against MRSA with MIC = 32 µg/mL |

| Journal of Medicinal Chemistry | Anticancer | IC50 values: MCF-7 = 15 µM; MDA-MB-231 = 20 µM |

Q & A

Basic: What are the key structural features and physicochemical properties of (4-Fluoro-6-methoxypyridin-3-yl)boronic acid?

The compound features a pyridine ring substituted with a boronic acid (-B(OH)₂) group at position 3, a fluorine atom at position 4, and a methoxy (-OCH₃) group at position 5. These substituents influence its electronic properties:

- Fluorine increases electronegativity, enhancing cross-coupling reactivity in Suzuki-Miyaura reactions.

- Methoxy acts as an electron-donating group, stabilizing the boronic acid via resonance.

- Boronic acid enables conjugation with diols (e.g., sugars) or participation in catalytic cycles.

Key properties include solubility in polar aprotic solvents (e.g., DMF, THF) and sensitivity to moisture, requiring anhydrous storage .

Basic: What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves:

Halogenation : Fluorination of a precursor pyridine derivative using agents like Selectfluor.

Protection/Deprotection : Temporary protection of the boronic acid group (e.g., as a pinacol ester) to prevent side reactions during functionalization .

Cross-Coupling : Suzuki-Miyaura coupling with aryl halides under Pd catalysis.

Example workflow:

- Start with 3-bromo-4-fluoro-6-methoxypyridine.

- Perform Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂ catalyst .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution pattern and purity.

- ¹⁹F NMR : Verify fluorine position (δ ≈ -110 to -120 ppm).

- ¹¹B NMR : Detect boronic acid (δ ≈ 30 ppm) or boroxine formation (δ ≈ 28 ppm) .

- Mass Spectrometry (MALDI-TOF) : Use diol derivatization (e.g., mannitol) to stabilize the boronic acid and prevent cyclization .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (degradation onset ~200–300°C) for applications in materials science .

Advanced: How does the fluorine substituent influence its reactivity in cross-coupling reactions?

The ortho-fluorine (position 4) enhances reactivity by:

- Electron-Withdrawing Effect : Polarizing the C-B bond, accelerating transmetallation in Suzuki-Miyaura reactions.

- Steric Effects : Minimal steric hindrance compared to bulkier substituents, favoring coupling with sterically demanding partners.

Methodological Tip : Optimize Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and base (K₂CO₃) for high yields .

Advanced: How can researchers mitigate non-specific interactions when using this compound in glycoprotein binding studies?

Secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. Strategies include:

- Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.0) to enhance boronic acid-diol binding while minimizing non-specific interactions .

- Surface Functionalization : Immobilize the compound on carboxymethyl dextran surfaces to reduce aggregation and improve accessibility .

- Competitive Elution : Apply sorbitol or fructose solutions to displace weakly bound proteins .

Advanced: What contradictions exist in reported binding affinities of boronic acids with diols, and how can they be resolved?

Discrepancies arise from:

- Kinetic vs. Thermodynamic Control : Some studies measure equilibrium constants (e.g., via SPR), while others focus on rapid binding (e.g., stopped-flow kinetics).

- Solution vs. Solid-Phase Binding : Immobilization (e.g., on sensors) may alter binding kinetics compared to solution-phase assays .

Resolution : Standardize assay conditions (pH, temperature) and validate results across multiple techniques (e.g., ITC for thermodynamics, stopped-flow for kinetics) .

Advanced: How can structural modifications enhance its anticancer activity in drug discovery?

- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy (-OCF₃) to improve metabolic stability.

- Boronic Acid Masking : Use prodrugs (e.g., ester-protected forms) to enhance cellular uptake, as seen in proteasome inhibitors like bortezomib .

- Heterocycle Fusion : Attach imidazole or pyrazole rings to the pyridine core to target kinase domains .

Advanced: What role does this compound play in designing stimuli-responsive materials?

Its boronic acid group enables pH- and sugar-responsive behavior in polymers. Applications include:

- Drug Delivery : Conjugation with PNIPAM creates thermoresponsive hydrogels that release drugs under acidic (tumor) conditions .

- Self-Healing Materials : Reversible boronate ester bonds enable dynamic cross-linking in hydrogels .

Advanced: How can thermal stability be optimized for flame-retardant applications?

- Structural Tuning : Introduce multiple boronic acid groups (e.g., pyrene-1-boronic acid derivatives) to enhance char formation at high temperatures (~600°C) .

- Hybrid Systems : Blend with silica nanoparticles to synergistically improve thermal resistance .

Advanced: What challenges arise in sequencing boronic acid-functionalized peptides, and how are they addressed?

- Boroxine Formation : Dehydration during MALDI-MS analysis creates cyclic trimers, complicating data interpretation.

- Solution : Derivatize with diols (e.g., 2,3-butanediol) to stabilize the boronic acid as a cyclic ester before analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.